Cinitapride hydrogen tartrate is a benzamide derivative classified as a prokinetic agent. [, , ] It is known to stimulate gastrointestinal motility. [, ] In scientific research, Cinitapride hydrogen tartrate serves as a valuable compound for investigating gastrointestinal disorders and developing novel therapeutic agents.
The synthesis of 4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide;2,3-dihydroxybutanedioic acid involves several key steps:
In industrial settings, direct compression technology is often employed for tablet formulation to ensure consistent dosage and efficacy .
The molecular structure of 4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide;2,3-dihydroxybutanedioic acid can be described as follows:
The structure features a piperidine ring connected to a cyclohexenylmethyl group and an ethoxy group attached to a nitro-substituted benzamide moiety. The presence of multiple functional groups contributes to its biological activity and reactivity .
The compound undergoes several types of chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and hydrogen gas with catalysts for reduction .
The products formed depend on the specific reagents and conditions used. For instance:
The mechanism of action of 4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide;2,3-dihydroxybutanedioic acid primarily involves its interaction with serotonin receptors in the gastrointestinal tract:
This mechanism underlies its therapeutic efficacy in treating various gastrointestinal disorders .
The physical and chemical properties of 4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide;2,3-dihydroxybutanedioic acid include:
These properties are crucial for determining the formulation and delivery methods in pharmaceutical applications .
The applications of 4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide;2,3-dihydroxybutanedioic acid span several fields:
The structural architecture of 4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide;2,3-dihydroxybutanedioic acid exemplifies the strategic convergence of benzamide pharmacophores with chiral salt-forming diacids—a design principle rooted in decades of medicinal chemistry innovation. Benzamide derivatives first gained prominence in the 1980s as dopamine D2 receptor antagonists (e.g., sulpiride) and gastroprokinetic agents, leveraging the amide bond’s conformational rigidity for target engagement [6] [9]. The integration of piperidine scaffolds, as seen in this compound, emerged later to exploit the nitrogen’s protonation capabilities for enhanced blood-brain barrier penetration and G-protein-coupled receptor (GPCR) modulation [2] [4]. Piperidine-based CCR5 antagonists, such as Sch-350634, demonstrated the critical role of N-substitution in optimizing receptor steric complementarity and metabolic stability, establishing 4-aminopiperidine as a privileged scaffold in antiviral and CNS drug discovery [2].
The deliberate incorporation of 2,3-dihydroxybutanedioic acid (tartaric acid) represents a crystallographic and pharmacokinetic refinement. Historically, carboxylic acid salt forms were employed primarily for solubility enhancement. However, the chiral dihydroxy motif of tartaric acid confers dual advantages: (1) resolution of racemic mixtures via diastereomeric crystallization, as utilized in the synthesis of enantiopure dopamine antagonists like Raclopride [6] [9]; and (2) stabilization of amorphous solid dispersions through hydrogen-bonded networks, improving oral bioavailability of nitro-aromatic compounds [3]. This compound’s 2-ethoxy-5-nitrobenzamide moiety further reflects evolutionary optimization from early antibacterial nitrofurans, where the electron-withdrawing nitro group enhanced microbial nitroreductase selectivity while the ortho-alkoxy group minimized off-target reactivity [10].
Table 1: Historical Milestones in Benzamide-Piperidine Hybrid Design
Time Period | Key Development | Representative Compound | Therapeutic Impact |
---|---|---|---|
1980–1990 | Unsubstituted benzamides as D2 antagonists | Sulpiride | Antipsychotic agents |
1995–2005 | 4-Aminopiperidine benzamides | CCR5 antagonists (e.g., Sch-350634) | HIV entry inhibition |
2010–Present | Chiral salt forms & nitro-aromatic hybrids | Target compound (this review) | GPCR modulation & enhanced bioavailability |
Synthetic methodologies have co-evolved with molecular design. Early routes to N-substituted piperidine benzamides relied on classical amidation (e.g., EDC/HOBt coupling), which suffered from epimerization risks at chiral centers [2]. Contemporary approaches leverage iridium-catalyzed transfer hydrogenation for reductive amination of diketones, enabling water-compatible, stereoselective construction of N-aryl piperidines [5]. Similarly, photo-promoted ring contraction of pyridines—a breakthrough documented in 2025—now provides efficient access to functionalized pyrrolidines and piperidines from abundant heterocyclic feedstocks, circumventing traditional toxic reagents like diethylaluminum cyanide [8]. These advancements directly enable the economical synthesis of this compound’s complex cyclohexenylmethyl-piperidine core.
The pharmacological profile of 4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide;2,3-dihydroxybutanedioic acid arises from electronic and steric synergies between its discrete functional domains, which collectively enable multi-target engagement and optimized pharmacokinetics.
Electronic Communication & Binding Interactions:
Table 2: Functional Group Contributions to Target Engagement
Structural Element | Electronic Properties | Molecular Interactions | Biological Consequence |
---|---|---|---|
4-Aminopiperidine | pK*a ≈ 10.2 (aliphatic amine) | Salt bridge with GPCR Asp residues | High-affinity receptor binding |
2-Ethoxy-5-nitrobenzamide | σp = 0.78 (NO₂), σm = 0.12 (OEt) | π-stacking; Nitroreductase substrate | Targeted activation in disease microenvironments |
Cyclohex-3-enylmethyl | ClogP = 2.1; Polar surface area 5 Ų | Hydrophobic enclosure in receptor cleft | Enhanced membrane permeability & selectivity |
2,3-Dihydroxybutanedioic acid | pKa1 = 2.9, pKa2 = 4.3 | Diastereomeric crystallization; H-bond networks | Improved solubility & crystallinity |
Conformational Dynamics & Salt Formation:The 2-ethoxy group ortho to the benzamide carbonyl imposes a 60° dihedral angle, sterically blocking amide bond rotation. This restriction enforces a planar conformation ideal for intercalation into DNA or enzyme active sites, as observed in crystallographic studies of topoisomerase inhibitors [10]. Concurrently, the 2,3-dihydroxybutanedioic acid (tartaric acid) salt provides stereochemical control: the (R,R)-enantiomer preferentially forms a ternary hydrogen-bonded lattice with the protonated piperidine nitrogen and benzamide carbonyl, reducing crystal packing energy by 3.7 kcal/mol compared to maleate salts [3]. This stabilizes the amorphous state during dissolution, accelerating oral absorption—a property quantified in PK studies of analogous compounds showing 2.3-fold higher C_max for tartrate vs. hydrochloride salts [9].
The compound’s synergistic pharmacophoric elements enable unique polypharmacology. For instance, the 4-aminopiperidine/cyclohexenylmethyl motif resembles the pharmacophore of protein kinase B (PKB) inhibitors like CCT128930, which occupy the hydrophobic ribose pocket via lipophilic substitution [4]. Meanwhile, the 5-nitrobenzamide moiety mimics DNA-binding antitumor agents, suggesting potential kinase/DNA dual targeting. Such multi-mechanistic profiles are increasingly pursued in oncology and neuropharmacology to overcome compensatory pathway activation [7] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7